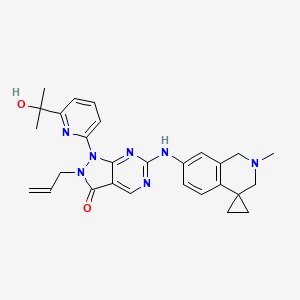
Wee1-IN-3
Übersicht
Beschreibung
Wee1-IN-3 is a useful research compound. Its molecular formula is C28H31N7O2 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Wee1-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Wee1-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy : Wee1 kinase inhibition by MK-1775 (a Wee1 inhibitor) is being explored for cancer treatment. MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents, offering a new approach for treating various malignancies (Hirai et al., 2009). Further, Wee1 inhibition is seen as a viable therapeutic target in cancer, with MK-1775 under clinical development to enhance the effects of cytotoxic chemotherapies (Do, Doroshow, & Kummar, 2013).
Mitotic Regulation : Wee1 functions as a dose-dependent inhibitor of mitosis, preventing premature mitotic entry in cells with excessive mitotic inducer cdc25+ production (Russell & Nurse, 1987). Similarly, SWE1 overexpression in "Saccharomyces cerevisiae" arrests cells in G2 with short spindles, negatively regulating p34cdc2 kinase activity (Booher, Deshaies, & Kirschner, 1993).
Glioblastoma Treatment : Inhibition of WEE1 kinase is a potential therapeutic approach in the treatment of glioblastoma. For instance, WEE1 gene silencing shows tumor suppressive effects in neuroblastomas, indicating its utility in combating glioblastomas and other neurological malignancies (Tashnizi et al., 2016).
Prognostic Biomarker : WEE1 has been identified as an independent prognostic biomarker in high-grade glioma, demonstrating potential diagnostic value for patients with this condition (Shu, Wang, Yan, & Wang, 2018).
Eigenschaften
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[(2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-yl)amino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFIXAMFNNRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wee1-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



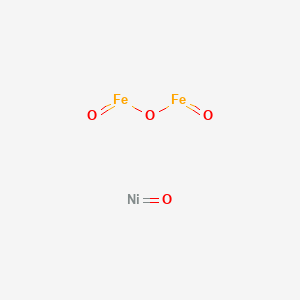

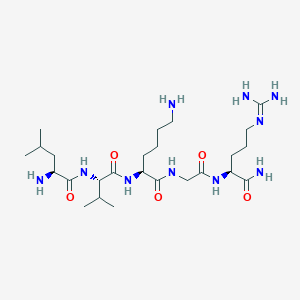
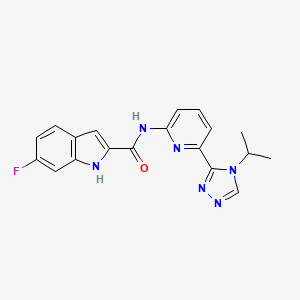
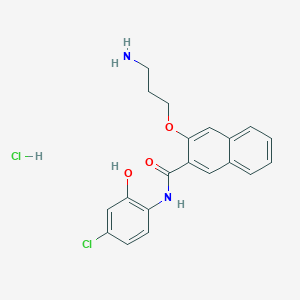
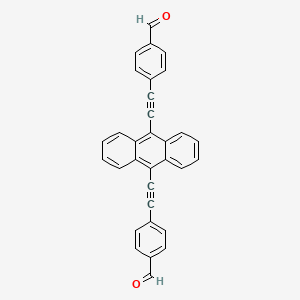
![4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8144651.png)
![4',5'-Bis(4-aminophenyl)-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8144663.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))](/img/structure/B8144670.png)
![2,2'-([1,1':4',1''-Terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144674.png)
![2,2'-(5'-(4-(Cyanomethyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diacetonitrile](/img/structure/B8144682.png)
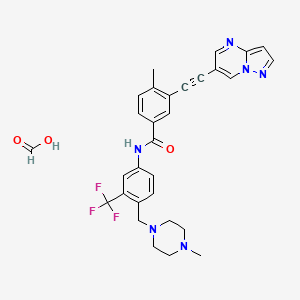
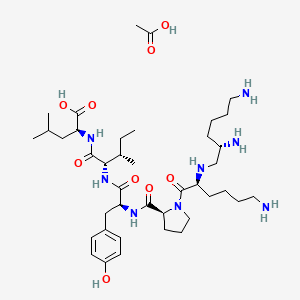
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)